

Application Note: Quantification of Roseoflavin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Roseoflavin*

Cat. No.: *B1679541*

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Abstract

This document provides detailed protocols for the quantification of **roseoflavin** in various samples, primarily from bacterial culture supernatants, utilizing High-Performance Liquid Chromatography (HPLC). **Roseoflavin**, a riboflavin analog with antibiotic properties, is a subject of growing interest in drug development and microbial research. Accurate and reproducible quantification methods are essential for this work. This application note details sample preparation, HPLC systems and conditions, and data analysis. Methodologies employing UV-Visible, fluorescence, and mass spectrometry detection are presented, offering flexibility based on available instrumentation and required sensitivity.

Introduction

Roseoflavin is a red-colored flavin analog naturally produced by some bacterial species, such as *Streptomyces davawensis* and *Streptomyces berlinensis*. It exhibits potent antibiotic activity by targeting FMN riboswitches, thereby inhibiting essential gene expression in susceptible bacteria. The study of **roseoflavin** production, its mechanism of action, and its potential as a therapeutic agent necessitates reliable analytical methods for its quantification. HPLC is a powerful and widely used technique for the separation and quantification of small molecules

like **roseoflavin** from complex biological matrices. This note outlines established HPLC methods for **roseoflavin** analysis.

I. Experimental Protocols

A. Sample Preparation from Bacterial Culture Supernatant

This protocol is adapted for the extraction of **roseoflavin** from liquid bacterial cultures.

Materials:

- Bacterial culture broth
- Centrifuge
- Trichloroacetic acid (TCA), 5% (w/v)
- α -amylase (for starch-containing media)
- Syringe filters (0.2 μ m, regenerated cellulose membrane)
- HPLC vials

Protocol:

- Harvest bacterial culture by centrifugation at 6,000 x g for 10 minutes to separate the cells from the culture broth (supernatant).[\[1\]](#)
- Carefully collect the supernatant, which contains the secreted **roseoflavin**.
- For starch-containing media: Treat the supernatant with α -amylase for 10 minutes at room temperature to digest the starch.[\[1\]](#)
- To precipitate proteins and other macromolecules, add 5% (w/v) trichloroacetic acid (TCA) to the supernatant and incubate for 10 minutes at 4°C.[\[1\]](#)

- Centrifuge the treated supernatant at 8,000 x g for 10 minutes at 4°C to pellet the precipitated material.[\[1\]](#)
- Filter the resulting supernatant through a 0.2 µm regenerated cellulose membrane filter.[\[1\]](#)
- Transfer the filtered sample into an HPLC vial for analysis.

B. HPLC Instrumentation and Conditions

Several HPLC methods have been successfully employed for the analysis of **roseoflavin** and other flavins. The choice of column, mobile phase, and detector will depend on the specific requirements of the analysis, such as the need for high sensitivity or the separation from other flavin compounds.

Method 1: HPLC with Diode Array and Fluorescence Detection (HPLC-DAD/FLD)

This method is suitable for the simultaneous quantification and spectral characterization of flavins.

- HPLC System: Agilent 1260 Infinity system or equivalent, equipped with a diode array detector (DAD) and a fluorescence detector (FLD).[\[1\]](#)
- Column: Phenomenex Biphenyl, 2.6 µm particle size, 150 mm x 2.1 mm.[\[1\]](#)
- Mobile Phase A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7.[\[1\]](#)
- Mobile Phase B: Methanol.[\[1\]](#)
- Gradient Program: Start with 15% B, increase to 100% B (specific gradient timing to be optimized based on system and sample complexity).[\[1\]](#)
- Flow Rate: 0.2 mL/min.[\[1\]](#)
- Column Temperature: 50°C.[\[1\]](#)
- Detection:
 - DAD: Monitor at relevant wavelengths for **roseoflavin** (around 505 nm) and other flavins.

- FLD: Excitation at 440 nm and emission at 520 nm for general flavin detection.[\[2\]](#)

Method 2: HPLC with Mass Spectrometry Detection (HPLC-MS/MS)

This method provides high sensitivity and specificity, confirming the identity of the analyte by its mass-to-charge ratio.

- HPLC System: Waters 2695 HPLC system or equivalent.[\[1\]](#)
- Mass Spectrometer: Micromass Ultima triple quadrupole mass spectrometer with ESI positive mode.[\[1\]](#)
- Column: Kinetex 5 μm C18 100 Å, 100 x 4 mm.[\[1\]](#)
- Mobile Phase A: 0.1% (v/v) formic acid / 10 mM ammonium formate (w/v) in H_2O .[\[1\]](#)
- Mobile Phase B: 0.1% (v/v) formic acid in methanol.[\[1\]](#)
- Gradient Program: Start at 85% A, increase to 100% B over 10 minutes, and hold for 5 minutes.[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)
- Autosampler Temperature: 10°C.[\[1\]](#)

Method 3: Isocratic HPLC with UV Detection for General Flavins

This is a simpler, isocratic method often used for riboflavin that can be adapted for **roseoflavin**.

- Column: $\mu\text{Bondapak}$ C18.[\[3\]](#)
- Mobile Phase: Water:Methanol:Acetic Acid (68:32:0.1 v/v/v).[\[3\]](#)
- Flow Rate: 1.0 mL/min.[\[3\]](#)
- Detection: UV detector at 270 nm.[\[3\]](#)

II. Data Presentation

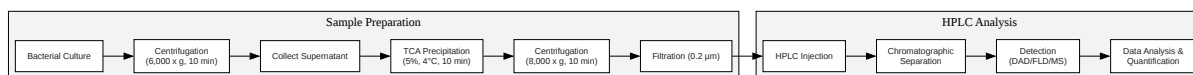
Quantitative data from various HPLC methods for flavin analysis are summarized in the tables below for easy comparison. Note that some data pertains to riboflavin, a structurally similar compound, and can serve as a starting point for method development for **roseoflavin**.

Parameter	Method 1 (HPLC-DAD/FLD)[1]	Method 2 (HPLC-MS/MS) [1]	Method 3 (Isocratic HPLC-UV)[3]	Riboflavin HPLC-FLD[2]
Analyte	Roseoflavin	Roseoflavin	Riboflavin	Riboflavin
Column	Phenomenex Biphenyl	Kinetex C18	µBondapak C18	Not Specified
Mobile Phase	Gradient (Methanol/Formate Buffer)	Gradient (Methanol/Formic Acid)	Isocratic (Water/Methanol/ Acetic Acid)	Isocratic (Methanol/Water)
Detection	DAD/FLD	MS/MS	UV (270 nm)	FLD (Ex: 440 nm, Em: 520 nm)
Limit of Detection	Not Reported	Not Reported	Not Reported	0.03 mg/L
Limit of Quantitation	Not Reported	Not Reported	Not Reported	0.15 mg/L
Flow Rate	0.2 mL/min	1.0 mL/min	1.0 mL/min	1.0 mL/min
Column Temperature	50°C	Not Reported	Not Reported	Not Reported

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **roseoflavin** from a bacterial culture.

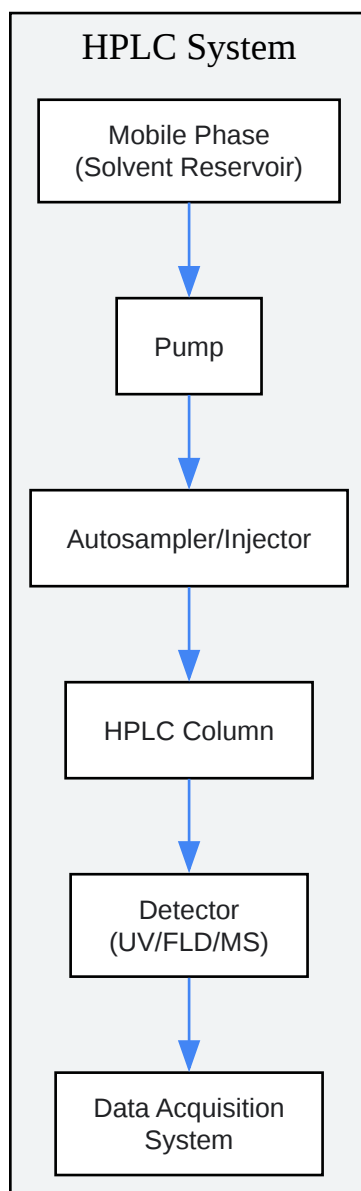


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Caption: Workflow for **Roseoflavin** Quantification.

Logical Relationship of HPLC Components

This diagram shows the logical relationship between the core components of an HPLC system used for **roseoflavin** analysis.



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